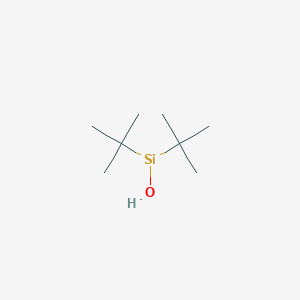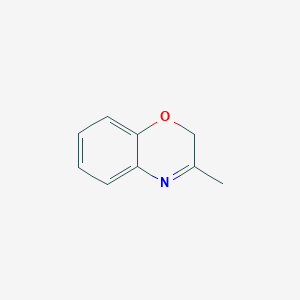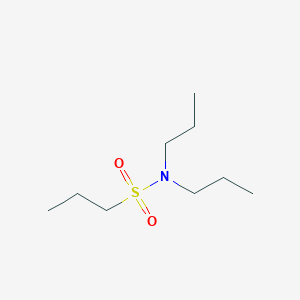
N,N-dipropylpropane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dipropylpropane-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide family. Sulfonamides are characterized by the presence of a sulfonyl group (SO₂) connected to an amine group (NH₂). These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dipropylpropane-1-sulfonamide typically involves the reaction of propane-1-sulfonyl chloride with dipropylamine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
RSO2Cl+R’2NH→RSO2NR’2+HCl
Industrial Production Methods
Industrial production of sulfonamides often employs oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dipropylpropane-1-sulfonamide can undergo various chemical reactions, including:
Reduction: Reduction of the sulfonamide group to amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions where the sulfonamide group acts as a leaving group.
Common Reagents and Conditions
Oxidation: H₂O₂ and SOCl₂ are commonly used for oxidative conversion to sulfonyl chlorides.
Reduction: LiAlH₄ is a typical reducing agent for converting sulfonamides to amines.
Substitution: Reactions often involve nucleophiles such as amines or alkoxides.
Major Products
Oxidation: Sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-dipropylpropane-1-sulfonamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-dipropylpropane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally exert their effects by inhibiting the synthesis of folic acid in bacteria, thereby preventing bacterial growth . This is achieved through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A well-known sulfonamide used as an antibacterial agent.
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfinamides and Sulfenamides: Related compounds with sulfur-nitrogen bonds used in various applications.
Uniqueness
N,N-dipropylpropane-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its dipropyl groups provide steric hindrance, influencing its reactivity compared to other sulfonamides.
Eigenschaften
CAS-Nummer |
57547-95-2 |
|---|---|
Molekularformel |
C9H21NO2S |
Molekulargewicht |
207.34 g/mol |
IUPAC-Name |
N,N-dipropylpropane-1-sulfonamide |
InChI |
InChI=1S/C9H21NO2S/c1-4-7-10(8-5-2)13(11,12)9-6-3/h4-9H2,1-3H3 |
InChI-Schlüssel |
LENLEUMMIHONNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)S(=O)(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


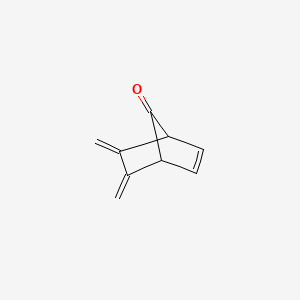
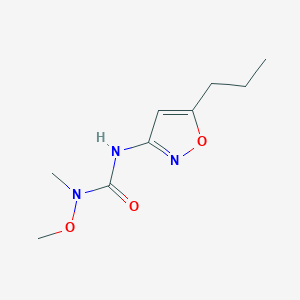
![3-[4-(Dimethylamino)phenyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B14632318.png)
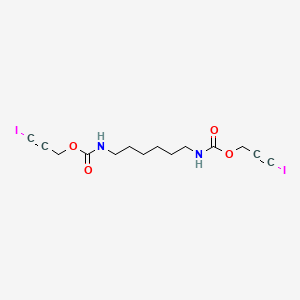
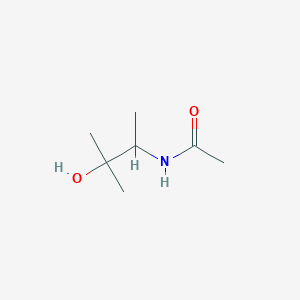
![4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14632332.png)
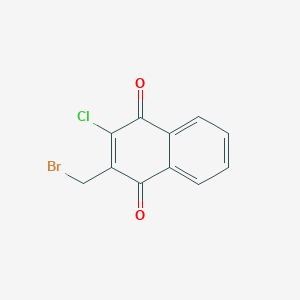
![2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B14632338.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-enyl carbonate](/img/structure/B14632341.png)
![3,3'-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile](/img/structure/B14632355.png)
oxophosphanium](/img/structure/B14632362.png)
![[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol](/img/structure/B14632366.png)
